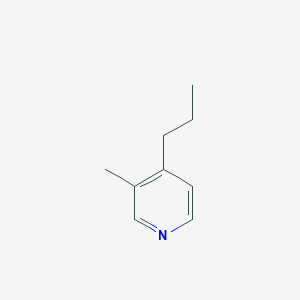

3-Methyl-4-propyl-pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

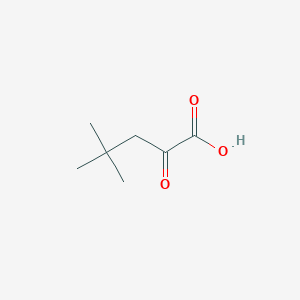

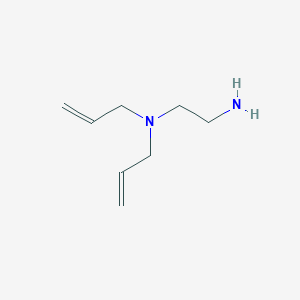

3-Methyl-4-propyl-pyridine is a chemical compound that belongs to the family of pyridines, which are heterocyclic aromatic organic compounds with the formula C5H5N. While the provided papers do not directly discuss 3-Methyl-4-propyl-pyridine, they do provide insights into the synthesis, structure, and reactivity of closely related pyridine derivatives. These insights can be extrapolated to understand the properties and potential synthesis routes for 3-Methyl-4-propyl-pyridine.

Synthesis Analysis

The synthesis of pyridine derivatives can be achieved through various methods. For instance, a three-component regioselective reaction involving 5-amino-3-methyl-1H-pyrazole, 2H-indene-1,3-dione, and arylaldehydes under ultrasound irradiation has been used to obtain fused polycyclic pyridines with excellent yields . Another approach involves the reaction of 4-hydroxy-6-methyl-2-pyridone with different reagents to yield functionalized pyridines . Additionally, a one-pot synthesis of pyridines from ketones and propargylamine using gold and copper salts as catalysts has been described, suggesting a sequential amination, annulation, and aromatization reaction pathway . These methods highlight the versatility of synthetic approaches that could potentially be adapted for the synthesis of 3-Methyl-4-propyl-pyridine.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is characterized by the presence of a pyridine ring, which can be substituted with various functional groups. X-ray crystallography has been used to determine the structure of several pyridine derivatives, revealing details such as coordination geometry and supramolecular interactions . For example, mononuclear complexes with 2-(5-methyl-1H-pyrazol-3-yl)pyridine have been synthesized and analyzed, showing different coordination geometries and 3D supramolecular networks . These studies provide a foundation for understanding the molecular structure of 3-Methyl-4-propyl-pyridine and its potential interactions.

Chemical Reactions Analysis

Pyridine derivatives can undergo a variety of chemical reactions. The reactivity of these compounds is often influenced by the substituents on the pyridine ring. For example, the acylation of pyrrolidine-2,4-diones has been studied, leading to the synthesis of 3-acyltetramic acids . Additionally, the high reactivity of an active methylene group next to the carbonyl of the pyrrolidine ring in 3-pyrrolidinones has been exploited for various syntheses . These reactions demonstrate the potential chemical transformations that 3-Methyl-4-propyl-pyridine may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. Studies have shown that these compounds can exhibit interesting spectroscopic properties and form stable crystalline structures . For instance, the photoluminescent properties of certain pyridine derivatives have been investigated, and their stability in solution has been assessed through techniques like NMR spectroscopy and vapor pressure osmometry . These studies provide insights into the physical and chemical behavior of pyridine derivatives, which can be relevant for understanding the properties of 3-Methyl-4-propyl-pyridine.

Wissenschaftliche Forschungsanwendungen

1. Catalysis in Organic Synthesis

- Rhodium Catalysed Methylation of Pyridines : This process involves direct introduction of a methyl group onto the aromatic ring of pyridines, including derivatives like 3-Methyl-4-propyl-pyridine. It uses methanol and formaldehyde as key reagents and is notable for its efficiency in functionalizing pyridines (Grozavu et al., 2020).

2. Development of Medicinal Compounds

- Structure-Activity Studies : Derivatives of pyridines, such as ABT-089, have been studied for their potential in enhancing cognitive functions and treating cognitive disorders. These studies involve understanding the interaction of these compounds with nicotinic acetylcholine receptors (Lin et al., 1997).

3. Environmental Remediation

- Sonochemical Degradation of Toxic Compounds : Research has been conducted on the sonochemical degradation of toxic organic compounds like 3-Methyl pyridine (3MP). This involves using ultrasound in combination with oxidants for effective environmental remediation (Daware & Gogate, 2020).

4. Synthetic Chemistry

- Synthesis of Vitamin B6 Derivatives : The synthesis of various pyridine derivatives, including 3-Methyl-4-propyl-pyridine, is crucial in the production of vitamin B6 and related substances. These synthetic routes are important for both pharmaceutical and nutritional applications (Tomita et al., 1966).

5. Novel Material Development

- Synthesis and Characterization of Fluorescent Materials : Pyridine-based Schiff bases, including derivatives of 3-Methyl-4-propyl-pyridine, have been synthesized and investigated for their potential in electronic, opto-electronic, and photovoltaic applications due to their polyconjugated structures and low band gaps (Kaya et al., 2010).

Wirkmechanismus

Target of Action

3-Methyl-4-propyl-pyridine is a type of methylpyridine . Methylpyridines are organic compounds containing a pyridine ring substituted at one or more positions by a methyl group It’s known that similar compounds target enzymes like collagenase 3 and stromelysin-1 .

Mode of Action

It’s known that similar compounds like 3-methylpyridine interact with their targets, leading to changes in the target’s function . For instance, in the case of Suzuki–Miyaura (SM) cross-coupling reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

Pyridinium salts, which are structurally similar, have been found to play a role in a wide range of research topics . They are important in the synthesis of various pharmaceuticals and natural products . In the case of SM cross-coupling reactions, transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Result of Action

Similar compounds have been found to have various biological activities, including anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitory effects .

Action Environment

It’s known that environmental conditions can significantly impact the effectiveness of similar compounds .

Eigenschaften

IUPAC Name |

3-methyl-4-propylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-3-4-9-5-6-10-7-8(9)2/h5-7H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEBMSCLUBWVGGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=NC=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30404678 |

Source

|

| Record name | 3-methyl-4-propyl-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3478-72-6 |

Source

|

| Record name | 3-methyl-4-propyl-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-phenyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]prop-2-enenitrile](/img/structure/B1308019.png)

![(E)-1-[4-(2,4-dimethylphenyl)piperazino]-3-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B1308028.png)

![2-[(Z)-4,4,4-trifluoro-3-oxo-1-(trifluoromethyl)butylidene]-1-hydrazinecarbothioamide](/img/structure/B1308057.png)

![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-[3-(trifluoromethyl)anilino]-2-propenenitrile](/img/structure/B1308064.png)

![2-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B1308069.png)